L-Alanyl-L-Alanine (Ala-Ala) is a dipeptide composed of two L-alanine amino acids linked by a peptide bond. [] It serves as a simple model system for studying peptide structure and behavior in various scientific disciplines, including biochemistry, biophysics, and analytical chemistry. [, , , ] Ala-Ala is also a product of enzymatic hydrolysis of larger peptides and proteins. []
L-Alanyl-L-alanine is derived from the amino acid L-alanine, which is a non-essential amino acid important in protein synthesis. It is classified as a dipeptide, specifically an α-amino acid derivative, and is notable for its presence in various biological systems, particularly in the structure of peptidoglycan in bacterial cell walls. The molecular formula for L-Alanyl-L-alanine is with a molecular weight of approximately 160.17 g/mol .
L-Alanyl-L-alanine can be synthesized through both chemical and enzymatic methods. A common chemical synthesis involves the coupling of L-alanine with L-alanine methyl ester hydrochloride using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 1-hydroxybenzotriazole (HOBt). This reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature .
Enzymatic methods are increasingly favored due to their specificity and higher yields. Enzymes such as amino acid ligases or peptidases catalyze the formation of L-Alanyl-L-alanine from L-alanine, often under mild conditions that are more environmentally friendly. This method can be scaled up for industrial production .
The molecular structure of L-Alanyl-L-alanine features two L-alanine residues connected by a peptide bond. The dipeptide exhibits different conformations based on pH levels, influenced by its charge state. In aqueous solutions, it can exist in cationic, zwitterionic, and anionic forms, each possessing distinct backbone conformations . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman Optical Activity (ROA) are utilized to study these conformations and provide insights into the structural dynamics of the compound .
L-Alanyl-L-alanine participates in several chemical reactions:
Each reaction type has specific reagents and conditions that influence the yield and product distribution.
L-Alanyl-L-alanine is involved in various biochemical pathways. It is produced from pyruvate through transamination—a reversible reaction where an amino group from glutamate is transferred to pyruvate to form alanine. This process links it closely to metabolic pathways like glycolysis and gluconeogenesis . The compound's stability in aqueous solutions makes it advantageous compared to other amino acids like L-glutamine, which can degrade under similar conditions .
L-Alanyl-L-alanine is characterized by several physical and chemical properties:
These properties are crucial for its applications in clinical settings and nutritional formulations.
L-Alanyl-L-alanine has numerous scientific applications:
Moreover, ongoing research continues to explore its potential benefits in various therapeutic contexts, including its role in enhancing cellular nutrient uptake.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3